3-formyl-4-(trifluoromethoxy)benzoic acid
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Overview
Description
3-formyl-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H5F3O4. It is characterized by the presence of a formyl group (-CHO) and a trifluoromethoxy group (-OCF3) attached to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-4-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactions. One common method is the formylation of 4-(trifluoromethoxy)benzoic acid using Vilsmeier-Haack reaction conditions. This involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-formyl-4-(trifluoromethoxy)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-carboxy-4-(trifluoromethoxy)benzoic acid.
Reduction: 3-hydroxymethyl-4-(trifluoromethoxy)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-formyl-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzoic acids.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-formyl-4-(trifluoromethoxy)benzoic acid depends on its chemical reactivity. The formyl group can undergo nucleophilic addition reactions, while the trifluoromethoxy group can influence the electronic properties of the aromatic ring, affecting its reactivity. The compound’s effects are mediated through interactions with molecular targets such as enzymes or receptors, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethoxy)benzoic acid: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
3-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different electronic and steric effects.
4-formylbenzoic acid: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
Uniqueness
3-formyl-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both a formyl group and a trifluoromethoxy group on the benzoic acid core. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
2168687-61-2 |
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Molecular Formula |
C9H5F3O4 |
Molecular Weight |
234.13 g/mol |
IUPAC Name |
3-formyl-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)16-7-2-1-5(8(14)15)3-6(7)4-13/h1-4H,(H,14,15) |
InChI Key |
GWYBMYNBHDLBEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C=O)OC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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